molecular formula C13H17NO2 B140145 L-threo-Ritalinic Acid CAS No. 54631-24-2

L-threo-Ritalinic Acid

Cat. No.: B140145
CAS No.: 54631-24-2
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-RYUDHWBXSA-N
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Description

L-threo-Ritalinic Acid is an organic compound that features a phenyl group and a piperidinyl group attached to an acetic acid moiety

Scientific Research Applications

L-threo-Ritalinic Acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

Target of Action

L-threo-Ritalinic Acid, also known as (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and noradrenaline transporters, which they inhibit .

Mode of Action

The compound works primarily as a dopamine and noradrenaline reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission . It also protects the dopaminergic system against the ongoing ‘wearing off’ by securing a substantial reserve pool of the neurotransmitter, stored in the presynaptic vesicles .

Biochemical Pathways

When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding this compound . This hydrolysis is catalyzed by carboxylesterase 1 (CES1A1), a serine esterase . In addition to this main pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have been reported, forming the p-hydroxy-, oxo-, and conjugated metabolites, respectively .

Pharmacokinetics

The pharmacokinetics of this compound involves its formation from the parent drug, methylphenidate, through the action of CES1A1 . The threo enantiomers of methylphenidate are predominantly and rapidly hydrolyzed in the ester group via CES1A1 to the deesterified pharmacologically inactive metabolite this compound . This metabolite has a half-life of 3–4 hours . The ratio between d-threo-Ritalinic Acid and d-threo-Methylphenidate in plasma at different time points and that between the AUCs of d-threo-Ritalinic Acid and d-threo-Methylphenidate were calculated and correlations between them expressed by Pearson correlation coefficients .

Result of Action

Its formation plays a role in the metabolism and elimination of methylphenidate, thereby influencing the drug’s pharmacokinetics and overall therapeutic effect .

Action Environment

The action of this compound is influenced by factors such as the expression of CES1A1, which is highly expressed in the liver, intestine, placenta, and brain . This enzyme exhibits six times higher enantioselectivity, preferring L-threo-enantiomer over D-threo-enantiomer, which logically has a longer half-life . Therefore, individual variations in CES1A1 expression and activity could potentially influence the metabolism of methylphenidate to this compound and, consequently, the drug’s pharmacokinetics and therapeutic effects .

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and the necessary precautions for handling and storage . It’s important to consult the SDS for “(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid” for detailed safety information.

Biochemical Analysis

Biochemical Properties

L-threo-Ritalinic Acid is predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (CES1A1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This process involves interactions with enzymes and other biomolecules, which contribute to the biochemical reactions involving this compound.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its formation through the hydrolysis of methylphenidate. This process is catalyzed by the enzyme CES1A1 located in the endoplasmic reticulum . As an inactive metabolite, this compound does not exert direct effects at the molecular level, such as binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its rapid formation and degradation. Following the administration of methylphenidate, this compound is rapidly formed and has a half-life of 3–4 hours . Its stability, degradation, and long-term effects on cellular function are subject to the dynamics of methylphenidate metabolism.

Metabolic Pathways

The primary metabolic pathway involving this compound is the hydrolysis of methylphenidate, catalyzed by the enzyme CES1A1 . This process results in the formation of this compound, which is then subject to further metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is not well defined due to its nature as a small, diffusible molecule. Its formation occurs in the endoplasmic reticulum, where the enzyme CES1A1 is located . Following its formation, it may diffuse to other compartments or be excreted from the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-threo-Ritalinic Acid typically involves the following steps:

    Formation of the Piperidinyl Group: The piperidinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

L-threo-Ritalinic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-phenylethanoyl]amino}acetic acid
  • (2S)-2-Amino-2-phenylacetic acid

Uniqueness

L-threo-Ritalinic Acid is unique due to the presence of both a phenyl group and a piperidinyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314194
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129389-68-0
Record name L-threo-Ritalinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129389-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is L-threo-Ritalinic Acid formed in the body?

A: this compound is primarily formed through the metabolism of D-threo-methylphenidate (the active component of the drug Ritalin) in the body. This metabolic conversion is mainly facilitated by esterases present in human plasma. []

Q2: Why is it important to study the individual enantiomers of threo-methylphenidate and their metabolites?

A: Studying the individual enantiomers, like this compound, helps researchers understand the specific pharmacological activity and metabolic pathways of each form. This is crucial because enantiomers can exhibit different biological effects. For instance, research indicates that the D-enantiomer of threo-methylphenidate is primarily responsible for the therapeutic effects in treating ADHD. [] Understanding the enantiospecific properties can lead to the development of more targeted and effective medications.

Q3: What analytical techniques are used to study this compound?

A: High-performance liquid chromatography (HPLC) is a key technique used to separate and quantify this compound, especially in biological samples like plasma. Researchers often employ chiral stationary phases in HPLC to distinguish between the enantiomers of ritalinic acid. [] Additionally, the development of Carbon-11 labeled forms of threo-methylphenidate enables researchers to study its distribution and interaction with the brain using positron emission tomography (PET). []

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